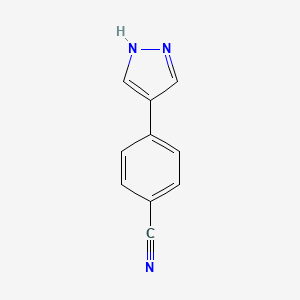

4-(1H-pyrazol-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBUGUJAPLDUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrazolyl Benzonitrile Scaffolds in Modern Chemistry

The fusion of pyrazole (B372694) and benzonitrile (B105546) functionalities within a single molecular scaffold gives rise to a versatile platform for chemical innovation. Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are recognized as "privileged structures" in medicinal chemistry. researchgate.netnih.gov This distinction stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov A significant number of approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, feature a pyrazole core, underscoring its therapeutic relevance. nih.gov

The benzonitrile group, an aromatic ring bearing a nitrile (-C≡N) substituent, contributes to the molecule's electronic properties and provides a handle for further chemical modifications. The nitrile group is a versatile functional group that can participate in various chemical transformations, allowing for the construction of more complex molecular architectures.

The combination of these two moieties in pyrazolyl-benzonitrile scaffolds results in compounds with unique physicochemical properties, making them attractive for applications in both medicinal chemistry and materials science. researchgate.netresearchgate.net In medicinal chemistry, these scaffolds are being explored for the development of new anticancer agents and other therapeutics. mdpi.comnih.gov In materials science, the electronic and photophysical properties of these compounds are being harnessed for the creation of novel functional materials. researchgate.netresearchgate.net

Heterocyclic Chemistry Research Focused on Pyrazole Derivatives

The field of heterocyclic chemistry has long been interested in pyrazole (B372694) derivatives due to their diverse reactivity and wide-ranging applications. mdpi.com The synthesis of functionalized pyrazoles is a key area of research, with chemists continuously developing new and efficient methods for their preparation. researchgate.net These methods often involve cyclocondensation reactions, where acyclic precursors are transformed into the cyclic pyrazole structure. researchgate.net

A key aspect of pyrazole chemistry is the potential for tautomerism, where the hydrogen atom on the pyrazole ring can reside on either of the two nitrogen atoms. This property can influence the compound's reactivity and its interactions with other molecules. mdpi.com The position of substituents on the pyrazole ring also plays a crucial role in determining the compound's properties and biological activity. mdpi.com For instance, electrophilic substitution reactions typically occur at the 4-position of the pyrazole ring. mdpi.com

The versatility of pyrazole chemistry allows for the creation of a vast library of derivatives with tailored properties. This has led to their investigation in numerous areas, including the development of new pharmaceuticals, agrochemicals, and functional materials. researchgate.netmdpi.com

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in determining the molecular architecture of 4-(1H-pyrazol-4-yl)benzonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum provides information about the protons in the molecule. The chemical shifts are influenced by the electron density around the protons, with distinct signals expected for the pyrazole (B372694) and benzonitrile (B105546) ring protons.

¹H NMR Spectral Data:

A representative ¹H NMR spectrum of a related compound, 4-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-3-(3-oxoisoindolin-5-yl)benzonitrile, shows multiplets in the aromatic region (δ 7.46-7.95 ppm), which are characteristic of the substituted benzene (B151609) and pyrazole rings. nih.gov

¹³C NMR Spectral Data:

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, nitrile). For instance, the carbon atom of the nitrile group (C≡N) typically appears in a distinct region of the spectrum.

Interactive Table: Representative NMR Data for Benzonitrile Analogs

| Compound Name | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Source |

| 4-methoxybenzonitrile | δ 3.86 (s, 3H), 6.95 (d, J = 8.0Hz, 2H), 7.58 (d, J = 8.0Hz, 2H) | δ 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 | rsc.org |

| 4-chlorobenzonitrile | δ 7.47 (t, J = 8.0Hz, 1H), 7.60 (d, J = 8.0Hz, 1H), 7.64 (d, J = 8.0Hz, 2H) | δ 112.2, 118.6, 128.9, 132.0, 132.6 | rsc.org |

| 4-methylbenzonitrile | δ 2.42 (s, 3H), 7.27 (d, J = 8.0Hz, 2H), 7.52 (d, J = 8.0Hz, 2H) | Not specified in source | rsc.org |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific vibrational modes of the chemical bonds within the molecule.

For this compound, key vibrational bands would be expected for:

C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group.

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ would indicate the N-H bond of the pyrazole ring.

C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region are associated with the aromatic rings.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated systems within the molecule.

For this compound, the presence of the aromatic benzonitrile and pyrazole rings, which form a conjugated system, would lead to characteristic absorption bands in the UV region. nih.gov The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming its elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion. rsc.org The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, as specific fragments will be characteristic of the pyrazole and benzonitrile moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure in the solid state. For instance, a study on the related compound 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile revealed a monoclinic crystal system with a specific dihedral angle between the pyrazole and benzonitrile rings to minimize steric hindrance. Such detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. nih.gov It is often used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. rsc.org The purity of the final product can also be initially assessed by the presence of a single spot on the TLC plate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for purity assessment. bldpharm.com By using a high-pressure pump to pass the sample through a column packed with a stationary phase, HPLC can separate the target compound from any impurities with high resolution. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate determination of its purity. Radio-HPLC is a specialized version used when working with radiolabeled compounds. nih.gov

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. researchgate.net For this compound and related pyrazole derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method for purity assessment. sielc.comijcpa.in This technique utilizes a non-polar stationary phase and a polar mobile phase.

In a typical RP-HPLC analysis of pyrazole derivatives, a C18 column is used as the stationary phase. ijcpa.innih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of an acidifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks. sielc.comsielc.com The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to its specific polarity, this compound will elute at a characteristic retention time (tR) under defined conditions. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The high sensitivity and selectivity of HPLC make it suitable for pharmacokinetic studies as well. nih.gov The different chemical structures of isomers can affect their retention times during RP-HPLC analysis. semanticscholar.org

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | ijcpa.in |

| Stationary Phase | C18 Column | ijcpa.innih.gov |

| Mobile Phase | Acetonitrile (MeCN) and Water, often with a modifier like phosphoric acid or formic acid. | sielc.comsielc.com |

| Detection | UV Detector (wavelength set to an absorption maximum of the analyte) | nih.gov |

| Purpose | Purity assessment, quantification, and separation of isomers. | sielc.comsemanticscholar.org |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and assessing sample purity. libretexts.org The principle is similar to other forms of chromatography, involving a stationary phase coated on a flat support (like glass, plastic, or aluminum) and a liquid mobile phase. operachem.com

For the analysis of this compound, the stationary phase is typically silica (B1680970) gel (SiO₂) pre-coated on aluminum plates, which may contain a fluorescent indicator (F254). nih.govnih.gov A small spot of the compound, dissolved in a suitable solvent, is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a specific solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and n-hexane. nih.gov As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation is based on the compound's differential affinity for the stationary and mobile phases.

After development, the separated spots are visualized. Since this compound is a UV-active compound due to its aromatic rings, spots can be easily detected under a UV lamp (at 254 nm or 365 nm), where they appear as dark spots against a fluorescent background. nih.govresearchgate.net The position of the spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is characteristic for a given compound in a specific solvent system and can be used for identification and purity checks. libretexts.org

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated on aluminum or glass plates. | nih.govnih.gov |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, such as ethyl acetate/n-hexane. | nih.gov |

| Application | Monitoring reaction progress and assessing purity. | libretexts.org |

| Visualization | UV light (254 nm / 365 nm). | nih.govresearchgate.net |

| Quantification | Calculation of Retention Factor (Rf). | libretexts.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The procedure involves combusting a small, precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

For this compound, the molecular formula is C₁₀H₇N₃. The experimentally determined percentages of C, H, and N must agree closely with the theoretically calculated values for this formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports its structural identification. mdpi.com

| Element | Molecular Formula | Molecular Weight | Theoretical Percentage (%) | Found Percentage (%) (Hypothetical) |

|---|---|---|---|---|

| Carbon (C) | C₁₀H₇N₃ | 169.19 g/mol | 70.99 | Within ±0.4% of theoretical values |

| Hydrogen (H) | 4.17 | |||

| Nitrogen (N) | 24.84 |

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of Pyrazolyl-Benzonitrile Systems

The pyrazole (B372694) and benzonitrile (B105546) moieties in 4-(1H-pyrazol-4-yl)benzonitrile offer multiple sites for chemical modification, leading to a diverse range of reaction pathways.

Cyclization Mechanisms

The bifunctional nature of pyrazolyl-benzonitrile derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, in particular, provide a powerful strategy for constructing complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

One prominent cyclization pathway involves the construction of pyrazolo[3,4-d]pyrimidine scaffolds. These bicyclic systems are of significant interest due to their structural similarity to purines, which allows them to act as inhibitors for a variety of kinases. The synthesis of these compounds often starts from a functionalized pyrazole. For instance, 5-amino-1-substituted-1H-pyrazole-4-carbonitriles can be cyclized with reagents like formamide, urea, or thiourea (B124793) to yield the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov The nitrile group of the benzonitrile moiety can also participate in cyclization reactions.

Another important class of fused heterocycles derived from pyrazolyl precursors are pyrazolo[3,4-d]pyridazines . These compounds have been investigated for their potential as peripheral vasodilators through the inhibition of phosphodiesterase 5 (PDE5). nih.gov The synthesis of the pyrazolo[3,4-d]pyridazine core can be achieved through the condensation of a hydrazine (B178648) with a dicarbonyl compound, followed by cyclization.

The general mechanism for the formation of such fused systems from appropriately substituted pyrazoles involves the initial reaction of a nucleophilic group on the pyrazole (e.g., an amino group) with an electrophilic reagent, followed by an intramolecular cyclization and subsequent aromatization to yield the stable fused heterocyclic system.

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been extensively applied to functionalize pyrazole-containing molecules, including those with a benzonitrile substituent. The Suzuki-Miyaura coupling is a particularly versatile method for forming carbon-carbon bonds. nih.govyoutube.comuwindsor.ca

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. youtube.comyoutube.com In the context of this compound, a bromo- or iodo-substituted pyrazole or benzonitrile would serve as the electrophilic partner.

Transmetalation : The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species. nih.gov

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency of Suzuki-Miyaura couplings can be influenced by the choice of ligands on the palladium catalyst, the base, and the solvent system. For nitrogen-rich heterocycles like pyrazoles, the presence of the free N-H group can sometimes inhibit the catalyst. However, specific catalyst systems have been developed to effectively couple unprotected azoles. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives.

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) | Ref. |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | K3PO4 | Toluene/H2O | 55-98 | researchgate.net |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene | 77-82 | youtube.com |

| 4-Iodobenzonitrile | Phenylboronic acid | trans-5-Pd | K2CO3 | DMF/H2O | ~20 (dark) | wikipedia.org |

Nucleophilic and Electrophilic Attack Mechanisms

The pyrazole ring in this compound exhibits a distinct pattern of reactivity towards nucleophiles and electrophiles. The positions on the pyrazole ring have different electronic densities, which dictates the site of attack. researchgate.net

Electrophilic Attack: The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. Computational studies and experimental evidence indicate that the C4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack. researchgate.netrrbdavc.org This is in contrast to the C3 and C5 positions, which are deactivated due to the presence of the adjacent electronegative nitrogen atoms. researchgate.net Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, pyrazoles can be efficiently halogenated at the C4 position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov

The pyrazole ring itself can be made more susceptible to nucleophilic attack if it bears strong electron-withdrawing groups. For example, nucleophilic substitution of a halogen at the C4 position of a nitropyrazolecarboxylic acid has been reported. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving this compound can be significantly altered by the presence of substituents on either the pyrazole or the benzonitrile ring. These effects can be understood through the principles of physical organic chemistry, such as the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on reaction rates and equilibria. wikipedia.orglibretexts.org

The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. wikipedia.org For reactions involving the benzonitrile moiety, such as nucleophilic attack on the nitrile group or on the aromatic ring, the ρ value will provide insight into the charge distribution in the transition state. For instance, in the alkaline hydrolysis of substituted ethyl benzoates, the reaction constant is positive, indicating that electron-withdrawing groups stabilize the negatively charged transition state. libretexts.org

The following table provides examples of Hammett substituent constants (σ) for common functional groups at the para position, which can be used to predict their effect on the reactivity of the benzonitrile ring.

| Substituent | σp |

| -NH₂ | -0.66 |

| -OH | -0.37 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -Br | +0.23 |

| -CN | +0.66 |

| -NO₂ | +0.78 |

Data sourced from established literature on Hammett constants.

Substituents on the pyrazole ring will also modulate its reactivity. Electron-donating groups will increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups will decrease its nucleophilicity but may activate the ring towards nucleophilic attack, especially if a good leaving group is present.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is also influenced by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions can affect the conformation of the molecule, the stability of intermediates and transition states, and the packing of molecules in the solid state.

Intramolecular Interactions: A key intramolecular interaction in N-unsubstituted pyrazoles is the potential for hydrogen bonding. In certain conformations, the N-H of the pyrazole can interact with a nearby acceptor atom. For instance, in 2-pyridyl pyrazoles, an intramolecular hydrogen bond forms between the pyrazole N-H and the pyridine (B92270) nitrogen. nih.gov The strength of this hydrogen bond can be tuned by substituents, which in turn affects the rate of excited-state intramolecular proton transfer (ESIPT). nih.gov In this compound, while a direct intramolecular hydrogen bond between the pyrazole N-H and the nitrile nitrogen is geometrically unlikely due to the distance and rigidity of the biphenyl-like linkage, the presence of substituents on either ring could lead to other intramolecular interactions that influence reactivity. Computational studies can provide valuable insights into the preferred conformations and the presence of such interactions. nih.gov

Intermolecular Interactions: In the solid state, pyrazole derivatives often exhibit extensive intermolecular hydrogen bonding. The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the sp²-hybridized nitrogen). rrbdavc.org This leads to the formation of dimers, chains, or more complex supramolecular architectures. rrbdavc.org X-ray crystallographic studies of related compounds, such as 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, have revealed weak C-H···N hydrogen bonds and π-π stacking interactions between pyrazole rings, which stabilize the crystal lattice.

The nitrile group of the benzonitrile moiety can also participate in intermolecular interactions, such as C-H···N hydrogen bonds. These non-covalent interactions play a crucial role in determining the crystal packing and can influence the solid-state reactivity of the compound.

The table below summarizes key intermolecular interaction data for a related compound, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, obtained from single-crystal X-ray diffraction.

| Interaction Type | Distance (Å) | Ref. |

| C-H···N Hydrogen Bond | 2.65–2.78 | |

| π-π Stacking (centroid distance) | 3.72 |

These interactions can also play a role in solution by influencing solvation and the aggregation of molecules, which can in turn affect reaction kinetics and mechanisms.

Advanced Applications and Future Research Directions in Chemical Science

Supramolecular Chemistry and Self-Assembly of Pyrazolyl Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization in these systems are primarily non-covalent intermolecular interactions.

The self-assembly of pyrazole-containing molecules is largely governed by non-covalent interactions, with hydrogen bonding being a primary directional force. nih.gov The 1H-pyrazole unit is an effective hydrogen-bonding motif, capable of forming predictable and stable supramolecular structures. researchgate.net In systems based on the 4-aryl-1H-pyrazole core, the pyrazole (B372694) moiety is essential for the molecular aggregation that drives the formation of ordered assemblies. rsc.org

Research on related compounds, such as N-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)benzamide, reveals that the pyrazole group's ability to form hydrogen-bonded dimers is a key factor in their self-organization. rsc.org In some crystal structures, pyrazole molecules engage in hydrogen bonding to form dimers, which then stack to create infinite parallel chains. rsc.org These interactions are highly directional and specific, illustrating the principle of molecular recognition where molecules selectively bind to one another. The interplay of hydrogen bonds and weaker forces like π-π stacking and van der Waals interactions dictates the final, thermodynamically stable architecture. nih.gov

The directional hydrogen bonding of the 1H-pyrazole unit has been successfully exploited in the design of supramolecular liquid crystals. Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal, and columnar phases are a specific type where molecules stack into columns. researchgate.net

Table 1: Mesomorphic Properties of a 4-Aryl-1H-Pyrazole Derivative

| Compound | Mesophase Type | Key Structural Feature |

|---|---|---|

| N-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)-3,4,5-tri-n-decyloxybenzamide | Hexagonal Columnar (Colh), Rectangular Columnar (Colr) | Self-assembly driven by hydrogen bonding of the 1H-pyrazole moiety. rsc.org |

Role in Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrazole ring and the nitrile group make 4-(1H-pyrazol-4-yl)benzonitrile an excellent candidate for use as a ligand in coordination chemistry and catalysis. Pyrazole derivatives are known for their versatility in coordinating with a wide array of metal ions. researchgate.netnih.gov

The pyrazole motif can coordinate to metal centers in several ways, acting as a neutral monodentate or a bridging bidentate ligand, which allows for the construction of diverse coordination architectures from simple dimers to complex 3D polymers. researchgate.net A closely related compound, 3-(1H-pyrazol-1-yl)benzonitrile, demonstrates this ability by acting as a bridging ligand (µ2) for silver(I) ions. iucr.org In this structure, two ligands bridge two silver centers, coordinating through one nitrogen atom from the pyrazole ring and the nitrogen atom of the nitrile group to form a stable dinuclear complex. iucr.org

Furthermore, flexible pyrazole-based ligands like 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene have been used to create robust 3D coordination polymers with various transition metals. nih.gov These findings underscore the potential of the this compound scaffold in designing ligands for creating coordination complexes with specific topologies and properties. researchgate.netnih.gov

Table 2: Examples of Coordination Complexes with Pyrazolyl-Benzene Ligands

| Ligand | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|

| 3-(1H-Pyrazol-1-yl)benzonitrile | Silver(I) | Dinuclear complex [Ag₂(C₁₀H₇N₃)₂(ClO₄)₂] | iucr.org |

| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn(II), Co(II), Cd(II) | Isomorphous 3D network with rhombic motifs | nih.gov |

| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Cu(II) | 3D Coordination Polymer | nih.gov |

Metal-Catalyzed Transformations

Complexes formed from pyrazole-based ligands and metal ions can serve as effective catalysts. The electronic properties and coordination geometry of the metal center, which are influenced by the ligand, are crucial for catalytic activity. Copper complexes with pyrazole-containing ligands, for instance, have shown excellent catalytic activity in oxidation reactions. mdpi.com

In one study, in situ catalysts prepared from various pyrazole-based ligands and copper(II) salts were used to promote the aerobic oxidation of catechol to o-quinone. mdpi.com The efficiency of the transformation was found to depend on the specific structure of the pyrazole ligand and the counter-ion of the copper salt, highlighting the tunability of these catalytic systems. mdpi.com This application demonstrates the potential of metal complexes derived from ligands like this compound to participate in and facilitate important chemical transformations.

Development of Advanced Materials

The unique properties of this compound and its derivatives, stemming from their capacity for self-assembly and metal coordination, enable their use in the development of advanced functional materials.

The supramolecular assemblies of 4-aryl-1H-pyrazoles are not only structurally ordered but also exhibit functional properties like luminescence. researchgate.netrsc.org Benzamide derivatives incorporating the pyrazole moiety have been found to be luminescent in both the solid and liquid crystalline states, typically emitting in the blue region of the visible spectrum. rsc.org This fluorescence makes them promising candidates for use in organic light-emitting diodes (OLEDs) and optical sensors.

In the realm of coordination chemistry, the use of pyrazolyl-benzene ligands leads to the formation of highly robust materials. The coordination polymers formed with metals like Zinc(II), Cobalt(II), and Cadmium(II) show high thermal stability, with decomposition temperatures often exceeding 300 °C and in some cases reaching up to 500 °C. nih.gov Some of these materials also exhibit permanent porosity, which is the ability to maintain a porous structure after the removal of solvent molecules. nih.gov Such porous coordination polymers are of great interest for applications in gas storage, separation, and heterogeneous catalysis.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)benzamide |

| N-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)-3,4,5-tri-n-decyloxybenzamide |

| 3-(1H-pyrazol-1-yl)benzonitrile |

| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene |

| Catechol |

| o-Quinone |

Agrochemical Research and Development (as a synthetic intermediate)

The broader class of pyrazole-containing compounds is well-known in agrochemical research for exhibiting a range of biological activities, including insecticidal, antifungal, and antibacterial properties. nih.gov These compounds are integral to the development of many commercial pesticides and herbicides. However, specific documentation detailing the use of this compound as a direct synthetic intermediate for the development of new agrochemicals is not widely reported in available research. Its structural motifs are common in biologically active molecules, suggesting its potential as a scaffold, but direct application in this field remains an area for future exploration.

Precursor Synthesis for Specific Chemical Scaffolds (e.g., Androgen Receptor Antagonists)

One of the most significant and well-documented applications of a derivative of this compound is its role as a key intermediate in the synthesis of potent androgen receptor (AR) antagonists. Specifically, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a chlorinated analog, is a crucial precursor for synthesizing drugs like Darolutamide, which is used in the treatment of prostate cancer. google.comgoogle.com

The synthesis involves a multi-step process where the pyrazole-benzonitrile core is assembled and subsequently modified. For example, a common route involves a Suzuki reaction to couple a pyrazole-boronic acid ester with a halogenated benzonitrile (B105546). google.com The resulting intermediate, a protected pyrazolyl-benzonitrile, is then deprotected to yield the core scaffold, which undergoes further reactions to build the final active pharmaceutical ingredient. google.com The high efficiency and purity achieved in these synthetic routes underscore the importance of this chemical scaffold in medicinal chemistry. google.com

Table 1: Key Intermediates in the Synthesis of Androgen Receptor Antagonists

| Compound Name | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | 1297537-37-1 | Key intermediate scaffold | google.comgoogle.com |

| 4-Bromo-2-chlorobenzonitrile | 1297537-33-7 | Starting material for Suzuki coupling | google.com |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester | 1204675-00-5 | Coupling partner in Suzuki reaction | google.com |

| 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | 1297537-35-9 | Protected intermediate | google.com |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Environmental Science Applications (e.g., Tracers for Pollutant Detection)

Currently, there is no significant evidence in the scientific literature to suggest that this compound is used in environmental science applications, such as a tracer for pollutant detection. Environmental tracers are typically chosen for their specific and detectable signatures, wide distribution, and known behavior in environmental systems. mdpi.com The application of this compound for this purpose has not been investigated or reported.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(1H-pyrazol-4-yl)benzonitrile, and how can reaction conditions be optimized?

Answer: A metal-free annulation method using DMSO as a C1 source enables the construction of pyrazole rings. For example, 4-(4-benzoyl-1H-pyrazol-1-yl)benzonitrile was synthesized with a 60% yield under VPET/VEA = 8:1 solvent conditions . Microwave-assisted alkylation (e.g., with 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) in DMF at 60°C for 30 minutes offers rapid access to derivatives, though yields may vary (e.g., 7% in one case due to competing byproducts) . Optimization should focus on solvent polarity, temperature, and catalyst selection to minimize side reactions.

Structural Characterization

Q. Q2. How can researchers resolve ambiguities in NMR and HRMS data for pyrazole-containing nitriles?

Answer: For this compound derivatives, ¹H/¹³C NMR analysis typically reveals distinct aromatic proton shifts (δ 7.78–8.33 ppm for pyrazole and benzonitrile moieties) and carbonitrile signals (δ ~119 ppm) . HRMS validation (e.g., m/z 322 [M–H]⁻ for a fluorophenyl derivative) is critical to confirm molecular formulas . Discrepancies in splitting patterns may arise from tautomerism; deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can clarify dynamic equilibria.

Crystallographic Challenges

Q. Q3. What strategies are effective for refining crystal structures of pyrazole-benzonitrile hybrids using SHELX software?

Answer: SHELXL is widely used for small-molecule refinement. Key steps include:

- Hydrogen Bonding: Define hydrogen atoms using HFIX or DFIX commands for accurate hydrogen-bond networks (e.g., layers along the b-axis in orthorhombic Pca2₁ crystals) .

- Disorder Handling: For flexible substituents (e.g., trifluoromethyl groups), apply PART and SUMP instructions to model split positions .

- Validation: Use CHECKCIF to resolve alerts related to missed symmetry or unrealistic bond lengths .

Biological Activity Profiling

Q. Q4. How can structure-activity relationships (SAR) guide the design of this compound derivatives as enzyme inhibitors?

Answer: Substitutions at the pyrazole and benzonitrile positions significantly modulate bioactivity. For example:

- Pyrazole N1 Substitution: Bulky groups (e.g., 4-fluorophenyl) enhance xanthine oxidase inhibition by improving hydrophobic interactions .

- Benzonitrile Position: Electron-withdrawing groups (e.g., -CN) stabilize π-π stacking with enzyme active sites, as seen in derivatives with IC₅₀ values <1 µM .

- Linker Optimization: Thioether or oxadiazole linkers (e.g., in 1,3,4-oxadiazole derivatives) improve metabolic stability .

Advanced Analytical Challenges

Q. Q5. How should researchers address contradictions in crystallographic and spectroscopic data for polymorphic forms?

Answer:

- Multi-Technique Validation: Cross-validate X-ray data (e.g., unit cell parameters, space group) with PXRD and solid-state NMR .

- Thermal Analysis: DSC/TGA can identify polymorphic transitions (e.g., melting points ranging from 94–180°C for related compounds) .

- Dynamic NMR: For tautomerism-related discrepancies (e.g., pyrazole NH proton exchange), use EXSY experiments to quantify exchange rates .

Reaction Byproduct Management

Q. Q6. What purification methods are effective for isolating this compound from complex reaction mixtures?

Answer:

- Chromatography: Reverse-phase HPLC (e.g., XBridge C18, 40–100% ACN/water gradient) resolves polar byproducts .

- Recrystallization: Methanol or ethyl acetate/hexane mixtures are optimal for high-purity crystals (e.g., 58–62% recovery) .

- Microwave-Assisted Synthesis: Reduces side reactions by shortening reaction times (e.g., 30 minutes vs. 30 hours for conventional heating) .

Computational Modeling

Q. Q7. How can DFT calculations support the interpretation of spectroscopic and reactivity data?

Answer:

- NMR Chemical Shifts: GIAO-DFT methods (e.g., B3LYP/6-311+G(d,p)) predict ¹³C shifts within 2 ppm of experimental values .

- Reactivity Insights: Fukui indices identify nucleophilic/electrophilic sites (e.g., pyrazole C4 as a nucleophilic hotspot) .

- Tautomer Stability: Compare Gibbs free energies of tautomers to predict dominant forms in solution .

Stability and Storage

Q. Q8. What are the recommended storage conditions to prevent degradation of this compound derivatives?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of nitrile groups.

- Moisture Control: Use desiccants (e.g., silica gel) for hygroscopic derivatives (e.g., hydroxylmethyl analogs) .

- Long-Term Stability: Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.